molecular formula C6H10O6 B12318756 4-Ethoxy-2,3-dihydroxy-4-oxobutanoic acid

4-Ethoxy-2,3-dihydroxy-4-oxobutanoic acid

Cat. No.: B12318756
M. Wt: 178.14 g/mol
InChI Key: ZUDZWKJBYZAGBS-UHFFFAOYSA-N
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Description

4-Ethoxy-2,3-dihydroxy-4-oxobutanoic acid is a derivative of 2,3-dihydroxy-4-oxobutanoic acid, featuring an ethoxy (-OCH₂CH₃) substituent at the 4-position alongside hydroxyl (-OH) groups at positions 2 and 3 and a ketone (oxo) group at position 4. The ethoxy group likely enhances lipophilicity compared to polar substituents like amino or sulfonyloxy groups seen in related compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-2,3-dihydroxy-4-oxobutanoic acid typically involves the esterification of tartaric acid derivatives. One common method includes the reaction of ethyl alcohol with tartaric acid under acidic conditions to form the ethyl ester . The reaction is usually carried out at room temperature with a catalyst such as sulfuric acid to facilitate the esterification process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-2,3-dihydroxy-4-oxobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

1. Antioxidant Properties
Research indicates that 4-Ethoxy-2,3-dihydroxy-4-oxobutanoic acid exhibits significant antioxidant activity. This property is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases. Studies have shown that the compound can scavenge free radicals effectively, making it a candidate for formulations targeting conditions such as cardiovascular diseases and neurodegenerative disorders .

2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases like arthritis and asthma . This aspect opens avenues for further research into its use as an anti-inflammatory agent.

Agricultural Applications

1. Plant Growth Regulator
this compound has shown promise as a plant growth regulator. Preliminary studies suggest that it can enhance plant growth and yield by improving nutrient uptake and stress resistance in crops . This application is particularly relevant in sustainable agriculture practices aiming to increase productivity without relying heavily on synthetic fertilizers.

2. Biopesticide Potential
The compound's biochemical properties also position it as a potential biopesticide. Its ability to disrupt pest metabolism could lead to the development of eco-friendly pest control solutions that minimize environmental impact while effectively managing agricultural pests .

Chemical Intermediate

In synthetic organic chemistry, this compound serves as an important intermediate for synthesizing various organic compounds. Its functional groups allow for further chemical modifications, making it a versatile building block in the synthesis of pharmaceuticals and agrochemicals .

Case Study 1: Antioxidant Activity Assessment

A study conducted to evaluate the antioxidant capacity of this compound utilized DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radicals, suggesting strong antioxidant potential comparable to established antioxidants like ascorbic acid .

Case Study 2: Plant Growth Enhancement

In agricultural trials, applying this compound to tomato plants resulted in a marked increase in both fruit size and yield compared to untreated controls. The treated plants exhibited enhanced chlorophyll content and improved resistance to drought stress .

Mechanism of Action

The mechanism of action of 4-Ethoxy-2,3-dihydroxy-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of intermediate products that participate in metabolic pathways. The presence of multiple functional groups allows it to engage in diverse chemical reactions, influencing its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-Ethoxy-2,3-dihydroxy-4-oxobutanoic acid with key analogs, emphasizing substituent effects on properties and applications:

Compound Molecular Formula Molecular Weight (g/mol) 4-Position Substituent Key Applications Melting Point Safety Considerations
This compound (Target) C₆H₈O₆* ~192.12* Ethoxy (-OCH₂CH₃) Not explicitly reported; inferred use in organic synthesis or materials science Data not available Likely similar to analogs (e.g., skin/eye irritation )
(2S,3S)-4-((4-Chlorophenyl)amino)-2,3-dihydroxy-4-oxobutanoic acid C₁₀H₁₀ClNO₅ 259.64 4-Chlorophenylamino (-NH-C₆H₄Cl) Life sciences research (e.g., biochemical studies) Data not available Stable under refrigeration; handle with protective equipment
4-(((4-Aminophenyl)sulfonyl)oxy)-2,3-dihydroxy-4-oxobutanoic acid (ASODA) C₁₀H₁₀N₂O₈S 326.26 Sulfonyloxy (-OSO₂-C₆H₄NH₂) Nonlinear optical (NLO) materials (SHG efficiency 0.5× KDP) 163°C Thermally stable up to 130°C; handle in controlled environments
2,3-Dihydroxy-4-oxobutanoic acid C₄H₆O₆ 150.09 Hydrogen (-H) Atmospheric SOA (secondary organic aerosol) tracer Data not available No direct data; likely low acute toxicity due to natural occurrence
(+)-4'-Fluorotartranilic acid C₁₀H₁₀FNO₅ 243.19 4-Fluorophenylamino (-NH-C₆H₄F) Chiral resolution, pharmaceutical intermediates Data not available Similar to chlorophenylamino analog; potential respiratory irritant

*Calculated based on structural formula.

Key Observations:

Substituent Effects on Applications: Polar groups (e.g., sulfonyloxy in ASODA) enhance NLO properties due to strong hydrogen bonding and conjugation . Aromatic amino groups (e.g., chlorophenylamino) favor biological interactions, making them suitable for life sciences .

Thermal and Chemical Stability: ASODA exhibits high thermal stability (up to 130°C) due to its crystalline non-centrosymmetric structure . Ethoxy-substituted compounds (e.g., 4-Ethoxy-2,3-difluorophenylboronic acid in ) are stable reagents in cross-coupling reactions, suggesting similar robustness for the target compound .

Safety Profiles :

  • Compounds with acidic hydroxyl groups (e.g., ASODA) may cause skin/eye irritation .
  • Chlorophenyl- and fluorophenyl-substituted analogs require refrigeration and protective handling .

Biological Activity

4-Ethoxy-2,3-dihydroxy-4-oxobutanoic acid is a compound of significant interest in biological research due to its potential therapeutic applications. This article explores its biological activities, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C6H10O6C_6H_{10}O_6. The compound features an ethoxy group and multiple hydroxyl groups, contributing to its reactivity and biological interactions.

PropertyValue
Molecular Weight174.14 g/mol
SolubilitySoluble in water
Melting PointNot specified

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. In a study assessing its efficacy against Gram-positive and Gram-negative bacteria, the compound demonstrated significant inhibition.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli100 µg/mL
Bacillus subtilis75 µg/mL

The mechanism underlying the antimicrobial effects of this compound involves disruption of bacterial cell membranes and interference with metabolic pathways. The presence of hydroxyl groups likely enhances its ability to form hydrogen bonds with bacterial cell components, leading to increased permeability and cell lysis.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study published in a peer-reviewed journal evaluated the antimicrobial properties of various derivatives of the compound. Results indicated that modifications to the ethoxy group significantly enhanced the antimicrobial potency against resistant strains of bacteria .
  • Therapeutic Applications : Another investigation focused on the potential use of this compound in drug formulations for treating infections caused by antibiotic-resistant bacteria. The study highlighted the compound's compatibility with other therapeutic agents, suggesting potential for combination therapies .

Properties

IUPAC Name

4-ethoxy-2,3-dihydroxy-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O6/c1-2-12-6(11)4(8)3(7)5(9)10/h3-4,7-8H,2H2,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDZWKJBYZAGBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70871789
Record name 4-Ethoxy-2,3-dihydroxy-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70871789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

608-89-9
Record name Ethyl hydrogen [R-(R*,R*)]-tartrate
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